Welcome to the BenchChem Online Store!
molecular formula C7H8IN B181653 4-Iodobenzylamine CAS No. 39959-59-6

4-Iodobenzylamine

Cat. No. B181653
M. Wt: 233.05 g/mol
InChI Key: KCGZGJOBKAXVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08877754B2

Procedure details

0.34 mL (3.5 mmol) acetic anhydride are added to 750 mg (3.22 mmol) 4-iodo-benzylamine in 15 ml acetic acid and the mixture is stirred at rt for 4 h. After that time, the solvent is evaporated and the residue partitionated between TBME and water. The organic layer is separated, washed with water (1×) and saturated NaHCO3 solution (2×). The organic layer is dried over sodium sulphate and the solvent is evaporated to yield the desired product.
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[I:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][NH2:14])=[CH:11][CH:10]=1>C(O)(=O)C>[I:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][NH:14][C:5](=[O:7])[CH3:6])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0.34 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
750 mg
Type
reactant
Smiles
IC1=CC=C(CN)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at rt for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After that time, the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with water (1×) and saturated NaHCO3 solution (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
IC1=CC=C(CNC(C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.